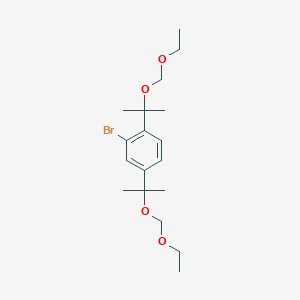
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene is an organic compound with the molecular formula C18H29BrO4. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with two ethoxymethoxypropan-2-yl groups. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene typically involves the bromination of 1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the selective bromination of the benzene ring .
Analyse Des Réactions Chimiques
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.
Applications De Recherche Scientifique
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react with other molecules. The ethoxymethoxypropan-2-yl groups can also influence the reactivity and selectivity of the compound in various chemical reactions .
Comparaison Avec Des Composés Similaires
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene can be compared with other similar compounds such as:
1,4-bis(2-methoxypropan-2-yl)benzene: This compound lacks the bromine atom and has different reactivity and applications.
2-Bromo-1-isopropyl-4-methylbenzene: This compound has a different substitution pattern on the benzene ring, leading to different chemical properties and uses
These comparisons highlight the unique features of this compound, particularly its bromine substitution and the presence of ethoxymethoxypropan-2-yl groups, which contribute to its distinct reactivity and applications.
Activité Biologique
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H29BrO4
- Molar Mass : 389.32 g/mol
- Density : 1.178 g/cm³
- Boiling Point : 379.8 °C (predicted) .
Anticancer Activity
Recent studies have highlighted the significance of similar compounds in inhibiting various cancer cell lines. For instance, derivatives of benzene compounds have shown promising results against different types of cancers, including melanoma and colon cancer. The mechanism often involves the inhibition of critical kinases such as BRAF and various signaling pathways that are crucial for cancer cell proliferation .
The proposed mechanisms through which compounds like this compound exert their biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit BRAF V600E kinase activity, a common mutation in various cancers. This inhibition can lead to reduced proliferation of cancer cells .
- Anti-inflammatory Effects : Compounds with similar structures often exhibit anti-inflammatory properties, which can be beneficial in treating conditions associated with chronic inflammation that may lead to cancer progression .
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
Table 1: Summary of Biological Activities and IC50 Values of Related Compounds
| Compound Name | Biological Activity | IC50 (nM) | Reference |
|---|---|---|---|
| Encorafenib | BRAF Inhibition | 21 ± 13 | |
| Compound 1 | Antiproliferative | ~92.4 | |
| Compound P5B | Tumor Cell Viability | Variable |
Research Findings
- A study on oxadiazole derivatives demonstrated that modifications to the benzene ring could enhance antiproliferative activity against various cancer cell lines, suggesting that structural variations can significantly impact efficacy .
- In vitro evaluations have indicated that certain structural modifications in related compounds yield enhanced inhibitory effects on key signaling pathways involved in tumor growth .
- The synthesis and evaluation of new derivatives based on the structure of this compound are ongoing, aiming to discover more potent anticancer agents with fewer side effects .
Propriétés
Formule moléculaire |
C18H29BrO4 |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
2-bromo-1,4-bis[2-(ethoxymethoxy)propan-2-yl]benzene |
InChI |
InChI=1S/C18H29BrO4/c1-7-20-12-22-17(3,4)14-9-10-15(16(19)11-14)18(5,6)23-13-21-8-2/h9-11H,7-8,12-13H2,1-6H3 |
Clé InChI |
QKXBWIWTSHUGNE-UHFFFAOYSA-N |
SMILES canonique |
CCOCOC(C)(C)C1=CC(=C(C=C1)C(C)(C)OCOCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















